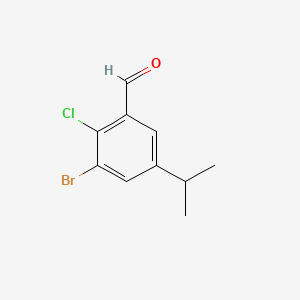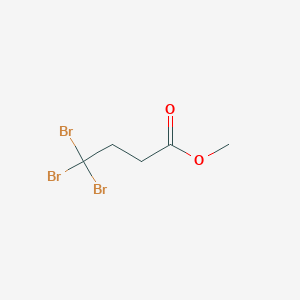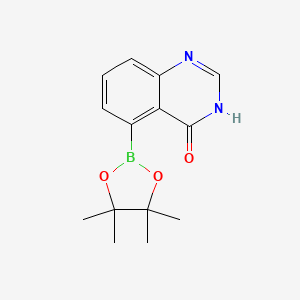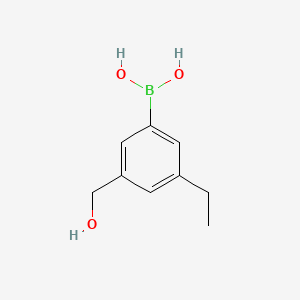![molecular formula C20H26O5 B14022346 1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A](/img/structure/B14022346.png)
1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A is a complex organic compound known for its unique structure and significant biological activities. This compound is derived from pseudolaric acid A, which is isolated from the bark of the Pseudolarix kaempferi tree. It has garnered attention in scientific research due to its potential therapeutic applications, particularly in the fields of oncology and immunology.
Métodos De Preparación
The synthesis of 1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A involves several steps, starting from pseudolaric acid A. The synthetic route typically includes:
Hydrolysis: Pseudolaric acid A undergoes hydrolysis to remove the acetyl group, yielding deacetylpseudolaric acid A.
Cyclization: The hydrolyzed product is then subjected to cyclization reactions to form the ethanocyclohepta[c]pyran ring structure.
Functional Group Modifications: Various functional group modifications are performed to introduce the 2,4-pentadienoic acid moiety.
Análisis De Reacciones Químicas
1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the pentadienoic acid moiety, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yields.
Aplicaciones Científicas De Investigación
1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: The compound is investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: It shows potential as an anti-cancer agent, with studies indicating its ability to inhibit tumor growth and induce cancer cell death.
Industry: While its industrial applications are limited, it is used in the development of novel pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A involves several molecular targets and pathways:
Molecular Targets: It targets specific proteins and enzymes involved in cell proliferation and apoptosis, such as caspases and cyclin-dependent kinases.
Pathways: The compound modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of programmed cell death.
Comparación Con Compuestos Similares
1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A is unique due to its specific structure and biological activities. Similar compounds include:
Pseudolaric Acid A: The parent compound from which it is derived, known for its anti-fungal and anti-cancer properties.
Deacetylpseudolaric Acid B: Another derivative with similar biological activities but different structural features.
Taxol: A well-known anti-cancer compound with a different mechanism of action but similar therapeutic applications.
Propiedades
Fórmula molecular |
C20H26O5 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
5-[(1R,7S,9R)-7-hydroxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C20H26O5/c1-13-6-10-19-11-8-15(20(19,24)12-7-13)18(3,25-17(19)23)9-4-5-14(2)16(21)22/h4-6,9,15,24H,7-8,10-12H2,1-3H3,(H,21,22)/t15?,18-,19-,20+/m1/s1 |
Clave InChI |
MQOMHFMKUJFDBH-YSGQZDOGSA-N |
SMILES isomérico |
CC1=CC[C@]23CCC([C@]2(CC1)O)[C@@](OC3=O)(C)C=CC=C(C)C(=O)O |
SMILES canónico |
CC1=CCC23CCC(C2(CC1)O)C(OC3=O)(C)C=CC=C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


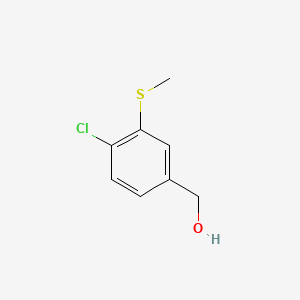
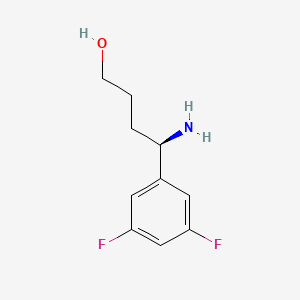

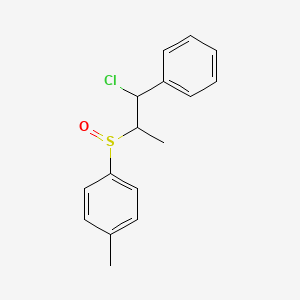
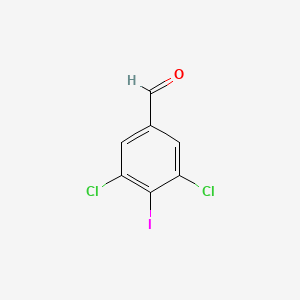
![N-[2-(Dimethylamino)ethyl]-N-(diphenylphosphino)-P,P-diphenylphosphinous amide](/img/structure/B14022278.png)
![2-[(4R,5S)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol](/img/structure/B14022287.png)
